molecular formula C19H24N4O4 B2356561 N-(4-methoxyphenethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034450-75-2

N-(4-methoxyphenethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2356561
CAS No.: 2034450-75-2
M. Wt: 372.425
InChI Key: DJWOVJKHACDVMO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Attachment of the methoxyphenethyl group: This step might involve a nucleophilic substitution reaction where the pyrrolidine ring is reacted with a methoxyphenethyl halide.

    Introduction of the methoxypyrazinyl group: This can be done through an etherification reaction, where the pyrrolidine derivative is reacted with a methoxypyrazinyl alcohol under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:

    Use of catalysts: To speed up the reaction and improve efficiency.

    Control of temperature and pressure: To ensure the reactions proceed at an optimal rate.

    Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Where the compound is exposed to an oxidizing agent, potentially leading to the formation of a ketone or aldehyde derivative.

    Reduction: Involving reducing agents that can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halides, acids, or bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying interactions with biological targets, such as enzymes or receptors.

    Medicine: Potentially as a lead compound for the development of new drugs.

    Industry: In the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(4-methoxyphenethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to receptors: Modulating their activity.

    Inhibition of enzymes: Affecting metabolic pathways.

    Interaction with nucleic acids: Influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenethyl)-pyrrolidine-1-carboxamide: Lacks the methoxypyrazinyl group.

    N-(4-methoxyphenethyl)-3-((3-chloropyrazin-2-yl)oxy)pyrrolidine-1-carboxamide: Contains a chloro instead of a methoxy group on the pyrazine ring.

Uniqueness

N-(4-methoxyphenethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is unique due to the presence of both the methoxyphenethyl and methoxypyrazinyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-(3-methoxypyrazin-2-yl)oxypyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-25-15-5-3-14(4-6-15)7-9-22-19(24)23-12-8-16(13-23)27-18-17(26-2)20-10-11-21-18/h3-6,10-11,16H,7-9,12-13H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWOVJKHACDVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)OC3=NC=CN=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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